SL 0101-1

描述

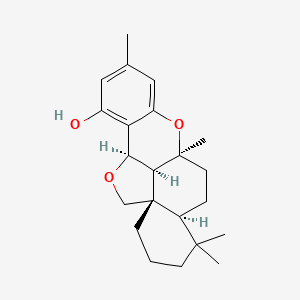

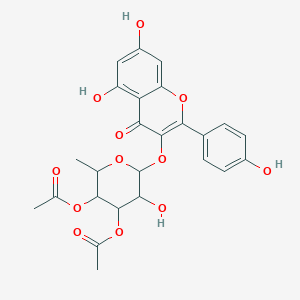

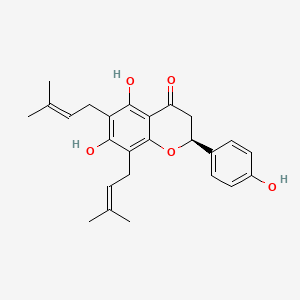

SL 0101-1 是一种选择性、高效、可逆的 ATP 竞争性 p90 核糖体 S6 激酶 (RSK) 抑制剂。它是一种从热带植物福斯特尼亚(Forsteronia refracta)中分离得到的山奈酚糖苷。 该化合物能够穿透细胞膜,对 RSK 的 IC50 值为 89 nM .

科学研究应用

SL 0101-1 具有广泛的科学研究应用:

化学: 用作研究 p90 核糖体 S6 激酶抑制的工具化合物。

生物学: 用于细胞生物学研究细胞信号通路和细胞增殖。

作用机制

SL 0101-1 通过选择性抑制 p90 核糖体 S6 激酶 (RSK) 发挥作用。它与 RSK 的 ATP 结合位点结合,阻止其激活并随后抑制下游靶标的磷酸化。 这种抑制导致细胞增殖抑制和 G1 期细胞周期停滞 . 所涉及的分子靶标和途径包括 MAPK/ERK 信号通路 .

生化分析

Biochemical Properties

SL 0101-1 interacts with the p90 Ribosomal S6 Kinase (RSK), specifically inhibiting RSK2 . The compound does not inhibit upstream kinases such as MEK, Raf, and PKC . The rhamnose moiety of this compound increases the affinity for RSK by more than 150-fold .

Cellular Effects

This compound has been shown to inhibit the growth of MCF-7 human breast cancer cells, causing a cell cycle block in the G1 phase . It has no effect on the normal breast cell line . This suggests that this compound may have potential therapeutic applications in cancer treatment.

Molecular Mechanism

This compound exerts its effects at the molecular level by competing with ATP for the nucleotide-binding site of the NTKD . This results in the inhibition of RSK activity, which in turn can lead to a decrease in cell proliferation .

Metabolic Pathways

Given its role as an inhibitor of RSK, it is likely that it interacts with enzymes and cofactors involved in the MAPK/ERK pathway .

准备方法

SL 0101-1 是通过一系列涉及山奈酚和特定糖基化步骤的化学反应合成的。合成路线通常包括山奈酚的乙酰化,然后用鼠李糖衍生物进行糖基化。 反应条件通常包括使用催化剂和溶剂,如二甲基亚砜 (DMSO) 和甲醇

化学反应分析

SL 0101-1 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将 this compound 转化为还原形式,尽管这些反应不太常见。

取代: This compound 可以发生取代反应,特别是在亲核试剂存在的情况下。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类等亲核试剂

相似化合物的比较

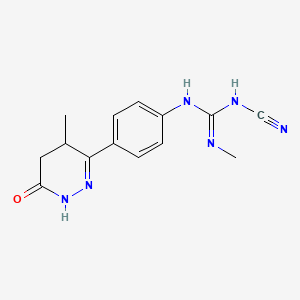

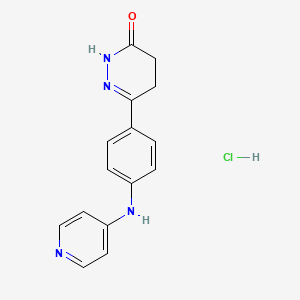

SL 0101-1 由于其作为 RSK 抑制剂的高选择性和效力而独一无二。类似的化合物包括:

BI-D1870: 另一种 RSK 抑制剂,对 RSK1 的 IC50 值为 31 nM。

FMK: RSK2 激酶的不可逆抑制剂。

GSK1838705A: IGF-1R 的有效抑制剂,对 IR 和 ALK 有中等效力,对其他蛋白激酶的抑制作用很小 .

属性

IUPAC Name |

[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77307-50-7 | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

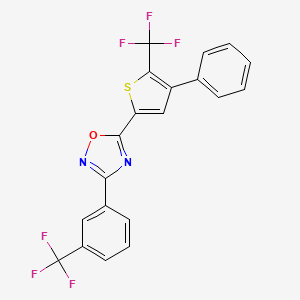

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)

![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)

![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)